molecular formula C15H12O8 B3182404 Morin hydrate CAS No. 6202-27-3

Morin hydrate

Cat. No.: B3182404
CAS No.: 6202-27-3
M. Wt: 320.25 g/mol
InChI Key: MYUBTSPIIFYCIU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Morin hydrate, a bioflavonoid found in various fruits and plants, exhibits a wide range of therapeutic effects due to its unique chemical structure . It primarily targets numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin . These targets play crucial roles in preventing diseases and attenuating the progression of illnesses .

Mode of Action

this compound interacts with its targets to modulate their activities. For instance, it inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also modulates the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . Furthermore, it affects the Wnt/β-catenin pathway, which plays a key role in cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

this compound affects several biochemical pathways. It plays a crucial role in the apoptosis pathway, a process of programmed cell death that occurs in multicellular organisms . It also influences the autophagy pathway, a cellular degradation process that maintains homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation . Moreover, it modulates the NF-κB, Keap1/Nrf2, and Wnt/β-catenin signaling pathways, which are involved in inflammation, oxidative stress response, and cell proliferation, respectively .

Pharmacokinetics

The safety and bioavailability features of this compound make it a promising bioactive compound for the development of innovative medications . The presence of intermolecular interactions between albumin and morin conjugates leads to a slow morin removal from the body . The solubility and stability of this compound vary significantly in different biological media and storage conditions . Its solubility is pH-dependent and increases with the increase in pH .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exhibits anti-inflammatory effects by inhibiting nitric oxide production, downregulating inducible nitric oxide synthase expression, and modulating ERK/JNK and p65 phosphorylation . Additionally, it suppresses Src/FAK phosphorylation and downregulates β-catenin expression induced by lipopolysaccharide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of protonation of the hydroxyl groups plays a significant role during the morin–HSA binding process, and it was evident from the fact that with the increase of the buffer pH from 6.4 to 8.4, the binding ability of morin to protein decreased .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUBTSPIIFYCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654055-01-3
Record name 2',3,4',5,7-Pentahydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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